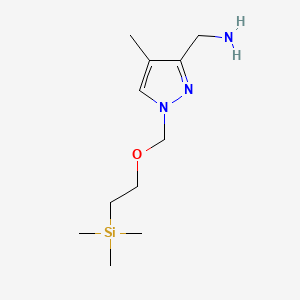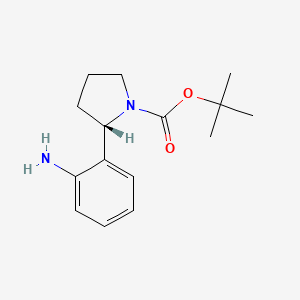
4-Isopropyl-3-oxo-3,4-dihydropyrazine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isopropyl-3-oxo-3,4-dihydropyrazine-2-carboxylic acid is a chemical compound belonging to the pyrazine family Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4
Métodos De Preparación
Industrial Production Methods: On an industrial scale, the compound can be synthesized through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated systems and optimized reaction conditions helps in achieving high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Isopropyl-3-oxo-3,4-dihydropyrazine-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of pyrazine derivatives with higher oxidation states.
Reduction: Reduction reactions can produce reduced pyrazine derivatives.
Substitution: Substitution reactions can result in the formation of various substituted pyrazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 4-Isopropyl-3-oxo-3,4-dihydropyrazine-2-carboxylic acid is used as a building block for the synthesis of more complex organic compounds. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential biological activities. It has been investigated for its antimicrobial, antifungal, and antioxidant properties.
Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its potential therapeutic applications. It has been studied for its effects on various biological targets and pathways.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mecanismo De Acción
The mechanism by which 4-Isopropyl-3-oxo-3,4-dihydropyrazine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.
Comparación Con Compuestos Similares
3-Oxo-3,4-dihydropyrazine-2-carboxylic acid: This compound is structurally similar but lacks the isopropyl group.
4-(Benzyloxy)-3-oxo-3,4-dihydropyrazine-2-carboxylic acid: This compound has a benzyloxy group instead of the isopropyl group.
Uniqueness: 4-Isopropyl-3-oxo-3,4-dihydropyrazine-2-carboxylic acid is unique due to the presence of the isopropyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural difference can influence its reactivity, stability, and biological activity.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Fórmula molecular |
C8H10N2O3 |
|---|---|
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
3-oxo-4-propan-2-ylpyrazine-2-carboxylic acid |
InChI |
InChI=1S/C8H10N2O3/c1-5(2)10-4-3-9-6(7(10)11)8(12)13/h3-5H,1-2H3,(H,12,13) |
Clave InChI |
QXTLGSTYLITQOX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C=CN=C(C1=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Chloro-3-[[5-(3-chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B15364702.png)








![1-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 5-hydroxy-, phenylmethyl ester](/img/structure/B15364760.png)

![Pyrazolo[1,5-a]pyridin-6-ylboronic acid](/img/structure/B15364771.png)
